molecular formula C11H13NO2 B1629043 Ethyl 1-(pyridin-3-YL)cyclopropanecarboxylate CAS No. 351421-95-9

Ethyl 1-(pyridin-3-YL)cyclopropanecarboxylate

Cat. No. B1629043
CAS RN: 351421-95-9
M. Wt: 191.23 g/mol
InChI Key: GLZHSIJNPPNORA-UHFFFAOYSA-N
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Description

Ethyl 1-(pyridin-3-YL)cyclopropanecarboxylate is a chemical compound with the molecular formula C11H13NO2 . It is also known by its IUPAC name, ethyl 1-pyridin-3-ylcyclopropane-1-carboxylate .


Molecular Structure Analysis

The molecular structure of Ethyl 1-(pyridin-3-YL)cyclopropanecarboxylate consists of an ethyl ester group attached to a cyclopropane ring, which is further connected to a pyridine ring . The molecular weight of the compound is 191.23 .


Physical And Chemical Properties Analysis

Ethyl 1-(pyridin-3-YL)cyclopropanecarboxylate is a solid at room temperature . The compound should be stored in a sealed container in a dry environment .

Safety and Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) of the compound . Always handle chemicals with appropriate safety measures.

properties

IUPAC Name

ethyl 1-pyridin-3-ylcyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-2-14-10(13)11(5-6-11)9-4-3-7-12-8-9/h3-4,7-8H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLZHSIJNPPNORA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40610364
Record name Ethyl 1-(pyridin-3-yl)cyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40610364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(pyridin-3-YL)cyclopropanecarboxylate

CAS RN

351421-95-9
Record name Ethyl 1-(pyridin-3-yl)cyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40610364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

Prepared in a similar manner to that described above by reacting ethyl 2-pyridin-3-ylacetate with 1,2-dibromoethane to give ethyl 1-pyridin-3-ylcyclopropane-1-carboxylate which was then hydrogenated to give the desired compound as a brown oil (quantitative reaction).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 1-(pyridin-3-YL)cyclopropanecarboxylate
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Ethyl 1-(pyridin-3-YL)cyclopropanecarboxylate

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